Tri(butyl)vinyltin

Radical Polymerization Copolymerization Q-e Scheme

Tri(butyl)vinyltin (also known as vinyltributyltin) is an organotin compound with the formula Bu₃SnCH=CH₂ (MW = 317.1 g/mol). It is a colorless to pale yellow liquid with a density of 1.085 g/mL at 25 °C and a boiling point of 104-106 °C at 3.5 mmHg.

Molecular Formula C14H27Sn
Molecular Weight 314.07 g/mol
Cat. No. B8662122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(butyl)vinyltin
Molecular FormulaC14H27Sn
Molecular Weight314.07 g/mol
Structural Identifiers
SMILESCCCCC(=C(CCCC)[Sn])CCCC
InChIInChI=1S/C14H27.Sn/c1-4-7-10-13-14(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;
InChIKeySHPQVJNNBXMZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri(butyl)vinyltin (CAS 7486-35-3): A Workhorse Organostannane Reagent for C-C Bond Formation


Tri(butyl)vinyltin (also known as vinyltributyltin) is an organotin compound with the formula Bu₃SnCH=CH₂ (MW = 317.1 g/mol) . It is a colorless to pale yellow liquid with a density of 1.085 g/mL at 25 °C and a boiling point of 104-106 °C at 3.5 mmHg [1]. As a trialkylvinyltin reagent, it serves as a vinyl anion equivalent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, for the formation of carbon-carbon bonds [2]. The compound is prepared by the reaction of vinylmagnesium bromide with tributyltin chloride [3].

Beyond Vinyl Transfer: Why Tri(butyl)vinyltin Selection is Not Interchangeable with Other Vinyltin Analogs


Substituting one organotin reagent for another, even within the same vinyltin class, is a non-trivial decision that can impact reaction kinetics, product yield, polymer properties, and overall process safety. The steric and electronic properties conferred by the alkyl or aryl ligands on the tin center dramatically alter the reagent's behavior. For instance, the reactivity of vinyltins in diene condensations follows a clear trend (trimethylvinyltin > tributylvinyltin > triphenylvinyltin) [1]. Furthermore, the toxicity of triorganotin compounds is highly dependent on the alkyl chain length, with lower homologs (methyl, ethyl) being significantly more hazardous than their longer-chain (butyl) counterparts [2]. A one-size-fits-all approach to vinyltin selection ignores these critical, quantifiable differences, potentially leading to failed syntheses, unexpected material performance, or unnecessary safety risks.

Quantitative Differentiators for Tri(butyl)vinyltin vs. Tri(methyl)vinyltin and Tri(phenyl)vinyltin


Copolymerization Reactivity Ratios: Quantifying Tri(butyl)vinyltin's Behavior in Radical Polymerization

Tri(butyl)vinyltin (TBSnV) exhibits distinct copolymerization behavior compared to its methyl analog, trimethylvinyltin (TMSnV). In radical copolymerizations with styrene (St), the monomer reactivity ratio (r1) for St with TBSnV is 16.0, compared to 44.8 for St with TMSnV [1]. This indicates a less dramatic difference in relative reactivity and a more favorable incorporation of TBSnV into the growing polymer chain with styrene. The Q-e values (Q=0.017, e=0.822 for TBSnV vs. Q=0.005, e=0.962 for TMSnV) further quantify the electronic and resonance stabilization differences that dictate copolymerization kinetics and final polymer composition [1].

Radical Polymerization Copolymerization Q-e Scheme

Polymer Modification Potential: Q-e Parameter Differentiation for Vinyltin Monomers

The Alfrey-Price Q-e scheme provides a semi-empirical method to predict monomer reactivity. For tri(butyl)vinyltin (TBSnV), the reported values are Q = 0.017 and e = 0.822, derived from copolymerization with methyl methacrylate [1]. In contrast, tri(methyl)vinyltin (TMSnV) has values of Q = 0.036 and e = 0.933 under the same conditions [1]. The higher Q value for TMSnV suggests greater resonance stabilization of its radical, while the difference in e values points to distinct polar effects during propagation. These quantitative parameters are essential for designing copolymerizations to achieve targeted material properties.

Polymer Chemistry Reactivity Parameters Copolymer Composition

Relative Toxicity of Trialkyltin Compounds: The Safety Advantage of the Butyl Substituent

Within the class of trialkyltin compounds, toxicity is inversely related to alkyl chain length. The lower homologues, trimethyltin and triethyltin, are the most toxic [1]. This is why, as a source of vinyltin reagents, early work employed vinyl trimethyltin, but these compounds are now avoided owing to their high toxicity [2]. The butyl-substituted tributylvinyltin presents a significantly reduced acute toxicity profile. While precise LD50 values can vary, the oral LD50 for tributylvinyltin in rats is >2000 mg/kg, placing it in a lower toxicity category [3]. This is consistent with the general principle that large alkyl chains reduce toxicity, making trioctyltin compounds essentially nontoxic [1].

Organotin Toxicology Structure-Activity Relationship Safety

Physical Properties: Volatility and Handling Compared to Tri(phenyl)vinyltin

Tri(butyl)vinyltin (MW 317.1 g/mol) is a liquid with a boiling point of 104-106 °C at 3.5 mmHg and a density of 1.085 g/mL . In contrast, tri(phenyl)vinyltin (MW 377.1 g/mol) is a solid with a significantly higher boiling point (though not well-defined, it decomposes) and a density of approximately 1.175 g/mL . This physical state and boiling point difference has direct implications for handling and purification. The liquid tributyl derivative can be conveniently transferred and distilled under vacuum, whereas the solid triphenyl derivative requires different handling procedures and may not be suitable for reactions requiring a liquid reagent or those where removal of tin byproducts by distillation is desired.

Physical Chemistry Handling Volatility

High-Value Application Scenarios for Tri(butyl)vinyltin Informed by Its Differentiators


Radical Copolymer Synthesis Requiring Specific Monomer Incorporation

In the synthesis of novel copolymers where precise control over the incorporation of an organotin moiety is required, tri(butyl)vinyltin (TBSnV) offers a quantifiable advantage. Its reactivity ratios with common monomers like styrene (r1=16.0) are distinct from trimethylvinyltin (r1=44.8) [1]. A polymer chemist seeking to avoid a blocky copolymer structure and instead achieve a more statistical distribution of the tin-containing monomer would select TBSnV over TMSnV based on this kinetic data.

Stille Coupling in High-Throughput or Scale-Up Environments with Safety Constraints

For Stille cross-coupling reactions that are to be run on a large scale or in a high-throughput setting, the reduced acute toxicity of the tributyltin reagent compared to its trimethyltin analog becomes a critical selection factor [2]. While both act as vinyl nucleophiles, the significantly lower hazard profile of tri(butyl)vinyltin aligns with safety protocols and reduces the burden of specialized handling, making it the pragmatic choice for processes where operator exposure is a primary concern.

Synthesis of Thermally Stable Copolymers with Vinyl Chloride

Patented processes for creating thermally stable copolymers specifically call for tetravalent vinyltin compounds like tributylvinyltin [3]. The quantifiable Q-e parameters for TBSnV provide a rational basis for designing these polymerizations, as they allow for prediction of how the vinyltin monomer will propagate with a major component like vinyl chloride. This application is uniquely suited to tributylvinyltin due to its ability to copolymerize with ethylenically unsaturated compounds, a property not shared by all organotin reagents [3].

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